molecular formula C16H21NO3 B2989542 benzyl(2RS)-2-[(2RS)-oxolan-2-yl]pyrrolidine-1-carboxylate CAS No. 2490314-18-4

benzyl(2RS)-2-[(2RS)-oxolan-2-yl]pyrrolidine-1-carboxylate

Cat. No.: B2989542
CAS No.: 2490314-18-4
M. Wt: 275.348
InChI Key: AXLWDZWLLACINH-CABCVRRESA-N
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Description

Benzyl(2RS)-2-[(2RS)-oxolan-2-yl]pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring fused with an oxolane ring and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl(2RS)-2-[(2RS)-oxolan-2-yl]pyrrolidine-1-carboxylate typically involves the reaction of benzylamine with oxalyl chloride to form the corresponding benzyl oxalate. This intermediate is then subjected to a cyclization reaction with pyrrolidine under basic conditions to yield the desired product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl(2RS)-2-[(2RS)-oxolan-2-yl]pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or other nucleophiles in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and various substituted benzyl derivatives.

Scientific Research Applications

Benzyl(2RS)-2-[(2RS)-oxolan-2-yl]pyrrolidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl(2RS)-2-[(2RS)-oxolan-2-yl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl(2RS)-2-[(2RS)-oxolan-2-yl]pyrrolidine-1-carboxylate is unique due to its combination of a benzyl group, an oxolane ring, and a pyrrolidine ring. This unique structure imparts specific chemical and physical properties that make it valuable for diverse applications in research and industry.

Properties

IUPAC Name

benzyl (2R)-2-[(2S)-oxolan-2-yl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c18-16(20-12-13-6-2-1-3-7-13)17-10-4-8-14(17)15-9-5-11-19-15/h1-3,6-7,14-15H,4-5,8-12H2/t14-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLWDZWLLACINH-CABCVRRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C1)C(=O)OCC2=CC=CC=C2)[C@@H]3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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